molecular formula C19H19N3O4S B11348498 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide

Cat. No.: B11348498
M. Wt: 385.4 g/mol
InChI Key: LXISKNZQGLXQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a 3,4-dimethoxyphenyl group and an ethoxybenzamide moiety

Preparation Methods

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide typically involves a multi-step process. One common synthetic route starts with the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,2,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 4-ethoxybenzoyl chloride to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and acylation reactions .

Chemical Reactions Analysis

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Medicine: The compound’s ability to inhibit specific enzymes and proteins makes it a potential candidate for drug development. It is being studied for its potential use in the treatment of cancer, bacterial infections, and inflammatory diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C19H19N3O4S/c1-4-26-14-8-5-12(6-9-14)18(23)21-19-20-17(22-27-19)13-7-10-15(24-2)16(11-13)25-3/h5-11H,4H2,1-3H3,(H,20,21,22,23)

InChI Key

LXISKNZQGLXQCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.